molecular formula C18H16N2O5 B6411270 5-Nitro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid CAS No. 1261936-41-7

5-Nitro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid

Cat. No.: B6411270
CAS No.: 1261936-41-7
M. Wt: 340.3 g/mol
InChI Key: NBECVZRRPMNVNM-UHFFFAOYSA-N
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Description

5-Nitro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid is a complex organic compound that features a nitro group, a pyrrolidine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid typically involves multiple steps, starting with the nitration of benzoic acid to introduce the nitro group. This can be achieved using a mixture of nitric acid and sulfuric acid. The resulting nitrobenzoic acid is then subjected to a series of reactions to introduce the pyrrolidine ring and the carbonylphenyl group.

One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration step and high-throughput screening of catalysts for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The ester or amide bonds in the molecule can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine or bromine) with a Lewis acid catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 5-Amino-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid.

    Substitution: Halogenated derivatives of the original compound.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

5-Nitro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the effects of nitroaromatic compounds on biological systems, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of 5-Nitro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2-(3-phenylpropylamino)benzoic acid: Another nitrobenzoic acid derivative with different substituents.

    3-(5-Nitro-2-furyl)acrylic acid: A compound with a nitro group and a furan ring.

Uniqueness

5-Nitro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid is unique due to the presence of the pyrrolidine ring, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

3-nitro-5-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c21-17(19-6-1-2-7-19)13-5-3-4-12(8-13)14-9-15(18(22)23)11-16(10-14)20(24)25/h3-5,8-11H,1-2,6-7H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBECVZRRPMNVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692116
Record name 5-Nitro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-41-7
Record name 5-Nitro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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